Molecular Topology and Hydrogen-Bonding Capacity Relative to Carboxylic Acid and Carboxamide Analogs
The target compound bears a primary acetamide at the thiazole 4-position (XLogP3 = 0.3, HBD count = 2, HBA count = 6) [1]. In contrast, the closest commercially available analog, 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid (CAS 1219828-13-3), presents a carboxylic acid terminus (predicted XLogP3 ≈ -0.2 to 0.1, ionizable at physiological pH) . The acetamide-to-acid substitution alters both hydrogen-bond donor/acceptor topology and charge state, which are critical determinants of target binding and permeability in fragment-based screening cascades.
| Evidence Dimension | Physicochemical properties relevant to fragment library selection |
|---|---|
| Target Compound Data | XLogP3 = 0.3; HBD = 2; HBA = 6; MW = 235.27; neutral amide terminus |
| Comparator Or Baseline | 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetic acid (CAS 1219828-13-3): predicted XLogP3 ≈ -0.2 to 0.1; ionizable carboxylic acid terminus; MW = 236.25 |
| Quantified Difference | ΔMW = –0.98 Da; ΔXLogP3 ≈ +0.2 to +0.5 log units; charge state differs at pH 7.4 (neutral vs. anionic) |
| Conditions | Computed physicochemical properties from PubChem and vendor specification sheets; no experimental logP or pKa data available for target compound |
Why This Matters
The neutral acetamide terminus avoids the pH-dependent ionization of the carboxylic acid analog, which may improve membrane permeability and simplify interpretation of biophysical assay results, making the acetamide a preferable fragment in certain screening cascades.
- [1] PubChem Compound Summary for CID 49670864, 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1226436-14-1 (accessed 2026-05-05). View Source
